molecular formula C14H18Cl2 B14323173 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene CAS No. 109890-33-7

1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene

Cat. No.: B14323173
CAS No.: 109890-33-7
M. Wt: 257.2 g/mol
InChI Key: ADQZMHNREXTOOT-UHFFFAOYSA-N
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Description

1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with a chloromethyl group and a tetramethylcyclopropyl group, both of which are further substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene typically involves the chlorination of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using a chloromethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of the pure product .

Mechanism of Action

The mechanism by which 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene is unique due to the presence of the tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from simpler benzene derivatives and influences its reactivity and applications .

Properties

CAS No.

109890-33-7

Molecular Formula

C14H18Cl2

Molecular Weight

257.2 g/mol

IUPAC Name

1-chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene

InChI

InChI=1S/C14H18Cl2/c1-12(2)13(3,4)14(12,16)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3

InChI Key

ADQZMHNREXTOOT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(CC2=CC=C(C=C2)Cl)Cl)(C)C)C

Origin of Product

United States

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